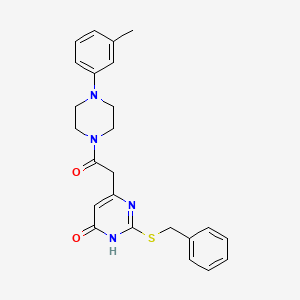

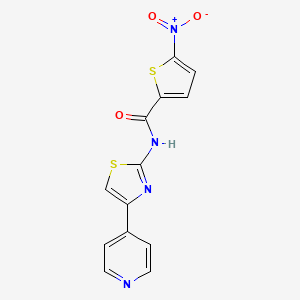

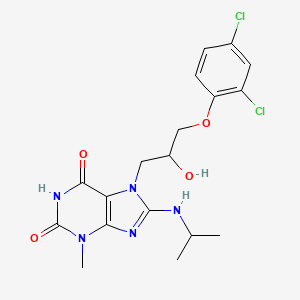

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, also known as TDZD-8, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. TDZD-8 has been found to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in multiple signaling pathways, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Synthesis and Characterization

The compound 1-(2-(6-Oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)urea, along with related urea derivatives, has been the focus of synthetic chemistry research aimed at developing new compounds with potential biological activities. Studies have focused on the synthesis and characterization of these compounds to explore their potential applications. For instance, urea derivatives have been synthesized through various reactions, including the condensation of benzaldehyde, ethyl acetoacetate, and urea, leading to compounds evaluated for their antioxidant activity. This emphasizes the role of such compounds in the development of new therapeutic agents with antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

Antimicrobial and Anticancer Activities

Research into urea derivatives has also included evaluations of their antimicrobial and anticancer activities. These studies highlight the potential of urea derivatives as bases for developing new drugs with improved efficacy against various diseases. The synthesis of new pyridines and evaluation of their antibacterial and antitumor activities demonstrate the broad spectrum of biological activities these compounds can exhibit (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Antioxidant Activity

Another significant area of research for urea derivatives involves their antioxidant activity. The synthesis and evaluation of the antioxidant activity of specific urea derivatives have been conducted to determine their effectiveness in scavenging free radicals, indicating their potential in managing oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).

Molecular Docking and Anticonvulsant Activity

Moreover, urea derivatives have been studied for their anticonvulsant activity, supported by molecular docking studies. These studies suggest the importance of the chemical structure in determining the biological activity of urea derivatives, offering insights into designing more effective anticonvulsant drugs (Thakur, Deshmukh, Jha, & Kumar, 2017).

Adventitious Rooting Enhancement and Cytokinin-like Activity

Interestingly, some urea derivatives have shown to possess cytokinin-like activity and enhance adventitious rooting, highlighting their potential use in agricultural biotechnology and plant morphogenesis studies. This underscores the versatility of urea derivatives in various scientific research applications beyond pharmaceuticals (Ricci & Bertoletti, 2009).

properties

IUPAC Name |

1-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13-8-7-12(18-19-13)10-4-1-2-5-11(10)16-15(21)17-14-6-3-9-22-14/h1-9H,(H,19,20)(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQLRRXAAAFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71805027 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2565728.png)

![2-(4-methoxyphenyl)-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2565733.png)

![3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2565735.png)